Cysteine sulfinic acid

Metabotropic glutamate receptors Neuropharmacology Phosphoinositide hydrolysis

Standard sulfur amino acid analogs cannot substitute for cysteine sulfinic acid (CSA) in neuroscience assays: L-cysteine exhibits confounding neurotoxicity, while L-homocysteic acid is inactive at mGluR5. CSA resolves these limitations. • Full mGluR agonist: pEC50 4.6 (mGluR5), 3.92 (mGluR1), 3.9 (mGluR2), 4.0 (mGluR6), 3.94 (mGluR8), 2.7 (mGluR4). • Less neurotoxic than L-cysteine; enables cleaner mGluR5 downstream signaling studies. • Detected at 0.24 pmol/mg wet weight in rat spinal cord; validated endogenous marker for HPLC/LC-MS/MS method development. Supplied with full analytical documentation for experimental reproducibility.

Molecular Formula C3H7NO4S
Molecular Weight 153.16 g/mol
CAS No. 2381-08-0
Cat. No. B1346483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine sulfinic acid
CAS2381-08-0
Synonymsalanine 3-sulfinic acid
cysteine hydrogen sulfite ester
cysteine sulfinate
cysteine sulfinic acid
cysteinesulfinic acid, (+,-)-
L-cysteinesulfinate
Molecular FormulaC3H7NO4S
Molecular Weight153.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S(=O)O
InChIInChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)
InChIKeyADVPTQAUNPRNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>23 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Cysteine Sulfinic Acid Research Primer


Cysteine sulfinic acid (CSA), also known as L-cysteine sulfinate, is a rare non-proteinogenic amino acid characterized by a sulfinic acid functional group [1]. It is a white, water-soluble solid that serves as the primary oxidative metabolite of L-cysteine via cysteine dioxygenase (CDO) and the obligate precursor for taurine biosynthesis . CSA is also recognized as an endogenous excitatory sulfur-containing amino acid (SAA) with agonist activity at ionotropic (NMDA) and metabotropic glutamate receptors (mGluRs) [2].

1
Oxidative cysteine metabolite & taurine precursor studies
2
mGluR / NMDA receptor agonist tool for signaling assays
3
Endogenous amino acid target for bioanalytical method development

Cysteine Sulfinic Acid Substitution Limitations


Procurement decisions regarding sulfur-containing amino acids (SAAs) cannot rely on simple precursor or analog substitution due to fundamental differences in oxidation state stability, receptor subtype selectivity, and endogenous detection reliability. While L-cysteine is the biosynthetic precursor, it is significantly more neurotoxic and has opposite redox reactivity [1]. Conversely, the fully oxidized analog cysteic acid (CA) and the homolog homocysteic acid (HCA) exhibit altered rank-order potencies at NMDA and mGluR sites, leading to distinct pharmacological profiles that preclude one-to-one interchange in neuroscience assays [2][3]. The quantitative differences below justify why CSA must be sourced specifically to ensure experimental reproducibility.

L-Cysteine

Higher neuronal toxicity; oxidative instability may confound pathway study endpoints

L-Homocysteic acid

Inactive at mGluR5, lacks the key metabotropic agonist activity required for CSA-based protocols

Cysteic acid / other SAAs

Altered NMDA and mGluR potency rank-order; receptor profile not interchangeable with CSA

Cysteine Sulfinic Acid Evidence Guide


mGluR5 Selectivity Over Homocysteic Acid

CSA is a full agonist at human mGluR5, while the structural homolog L-homocysteic acid (L-HCA) is completely inactive at this receptor subtype [1]. This qualitative difference is supported by quantitative pEC50 data confirming CSA's potency at mGluR5 (pEC50 = 4.6 ± 0.2) [2]. The inactivity of L-HCA at mGluR5 means CSA is the required SAA for experiments focused on this specific metabotropic pathway.

mGluR5 Agonism
Head-to-head
CSA: Full agonist (pEC50 4.6 ± 0.2)
L-HCA: Inactive
Supports mGluR5 pathway study fit
Human mGluR5a, PI hydrolysis assay
Metabotropic glutamate receptors Neuropharmacology Phosphoinositide hydrolysis

Reduced Neurotoxicity vs. L-Cysteine

In assays using human and rat neuronal cell lines, L-cysteine is more toxic than its metabolite CSA [1]. This is a critical differentiation for experiments requiring sustained cellular exposure without confounding precursor toxicity. Using cysteine to model downstream effects introduces a cytotoxic artifact that CSA avoids.

Neuronal Toxicity
Head-to-head
CSA: Less toxic than L-cysteine
May reduce precursor toxicity artifact in neuronal models
Human/rat neuronal cell lines
In vitro toxicology Neuronal cell culture Motor neuron disease

NMDA Receptor Binding Selectivity

In comparative binding assays using rat brain synaptic plasma membranes, L-homocysteate (L-HCA) and L-serine-O-sulfate (SOS) exhibit the highest selectivity for the NMDA binding site [1]. The binding affinities of D-cysteine sulfinate (D-CSA) and other SAAs are characterized as 'less selective' [1]. This difference in selectivity defines distinct pharmacological windows: L-HCA and SOS are considered the most selective NMDA agonists, whereas CSA occupies a different selectivity niche, making it unsuitable as a direct substitute in studies requiring pure NMDA receptor engagement.

NMDA Binding Selectivity
Head-to-head
CSA: Lower NMDA selectivity
L-HCA / SOS: most selective
Not suitable for pure NMDA receptor pharmacology
Rat brain synaptic membranes
NMDA receptor Ligand binding Excitotoxicity

CNS Tissue Endogenous Abundance

Using an artifact-free extraction method (10% methanol in 75 mM phosphate, pH 4.6), cysteine sulfinic acid was the only excitatory sulfur-containing amino acid consistently detectable in rat spinal cord tissue [1]. This contrasts with other SAAs which may be present below the limit of detection or generated artificially during extraction. The established endogenous concentration provides a validated baseline for developing HPLC or LC-MS/MS methods to quantify physiological and pathological changes in this specific metabolite.

Endogenous Tissue Level
Class-level inference
0.24 pmol/mg wet weight (n=6)
Benchmark for HPLC/LC-MS method validation
Artifact-free extraction protocol
Bioanalysis HPLC Neuroscience Endogenous metabolites

Broad-Spectrum mGluR Agonist Profile

CSA is a potent agonist across multiple rat mGluR subtypes with distinct pEC50 values [1]. This quantitative profile allows researchers to select CSA based on its specific potency fingerprint across the mGluR family, which differs from that of other SAA agonists like L-cysteic acid or L-serine-O-sulfate, for which complete multi-subtype pEC50 panels are not readily available. The data support its use as a tool compound for mGluR characterization, with mGluR5 and mGluR6 being the most sensitive targets.

mGluR Potency Profile
Cross-study comparable
pEC50 range 2.7–4.6 across 6 subtypes
Supports mGluR subtype characterization studies
Recombinant rat mGluR receptors
Metabotropic glutamate receptors Agonist profiling pEC50

Stability Profile vs. L-Cysteine

CSA's chemical stability contrasts with the high reactivity of L-cysteine. While L-cysteine is highly susceptible to spontaneous oxidation in aqueous solution and often requires fresh preparation with antioxidants, CSA is recommended for storage at -20°C, with lyophilized powder stable for 36 months [1]. Its stability in various buffers (pH 4-9) has been demonstrated for at least 7 days at 25°C [2]. This reduced sensitivity to oxidation simplifies experimental workflows and long-term storage compared to cysteine.

Stability Profile
Class-level inference
36 mo at -20°C (powder); 7 d at 25°C (pH 4–9)
May simplify handling vs. cysteine; verify in-lab
Vendor-reported; solution stability by NMR
Stability Storage Procurement Solution handling

Cysteine Sulfinic Acid Research Applications


mGluR5-Mediated Signaling Studies

Based on its full agonist activity and quantified potency (pEC50 = 4.6 ± 0.2) at mGluR5, CSA is the appropriate tool for investigating pathways downstream of this receptor subtype [5]. In contrast, the homolog L-homocysteic acid (L-HCA) is inactive at mGluR5 and is therefore unsuitable [2].

Neuronal Toxicity Assays

For researchers modeling the downstream effects of cysteine metabolism or assessing excitotoxicity, CSA offers a less toxic alternative to its precursor, L-cysteine, which is more toxic in neuronal cell line assays [5]. This allows for the study of CSA-specific signaling without the confounding variable of precursor-mediated cell death.

Endogenous Sulfur Amino Acid Quantification

When developing and validating HPLC or LC-MS/MS methods to measure endogenous excitatory amino acids in CNS tissue, CSA is a key target. It is consistently detectable at a known concentration (0.24 pmol/mg wet weight) in rat spinal cord using artifact-free protocols, whereas other SAAs are not [5]. This makes CSA a reliable marker for method validation.

mGluR Subtype Pharmacological Profiling

CSA is a validated tool for mapping the agonist sensitivity of various mGluR subtypes. Its full quantitative profile across six receptor subtypes (pEC50 values ranging from 2.7 to 4.6) supports its use in receptor characterization and screening assays [5].

Application
Selection Property
Validation Focus
mGluR5-mediated signaling studies
mGluR5 full agonist activity
mGluR5 pathway activation confirmation
Neuronal toxicity assays
Lower reported neurotoxicity vs. cysteine
Cell viability endpoint comparison
Endogenous sulfur amino acid quantification
Consistent tissue detectability
Bioanalytical method benchmark validation
mGluR subtype pharmacological profiling
Multi-subtype potency fingerprint
Subtype selectivity and potency ranking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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